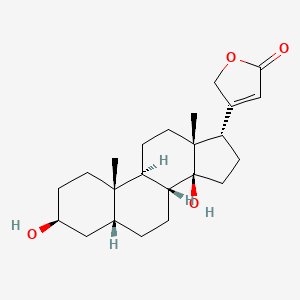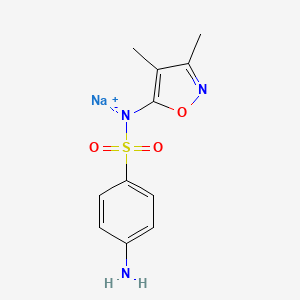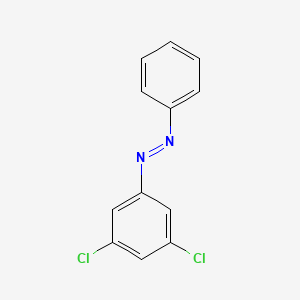
(3,5-Dichlorophenyl)-phenyldiazene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,5-Dichlorophenyl)-phenyldiazene is an organic compound characterized by the presence of two phenyl rings, one of which is substituted with chlorine atoms at the 3 and 5 positions This compound is part of the diazene family, which contains a nitrogen-nitrogen double bond
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Dichlorophenyl)-phenyldiazene typically involves the diazotization of 3,5-dichloroaniline followed by a coupling reaction with a suitable phenyl compound. The diazotization process involves treating 3,5-dichloroaniline with sodium nitrite in the presence of hydrochloric acid at low temperatures to form the diazonium salt. This intermediate is then reacted with a phenyl compound under controlled conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The diazotization and coupling reactions are optimized for efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: (3,5-Dichlorophenyl)-phenyldiazene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: Reduction reactions can convert the diazene group to an amine group.
Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products:
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
(3,5-Dichlorophenyl)-phenyldiazene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties
Mechanism of Action
The mechanism of action of (3,5-Dichlorophenyl)-phenyldiazene involves its interaction with molecular targets such as enzymes and receptors. The diazene group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The chlorine substituents enhance the compound’s reactivity and specificity towards certain biological targets .
Comparison with Similar Compounds
- (3,5-Dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine
- 3,5-Dichlorobenzamide derivatives
Comparison:
- (3,5-Dichlorophenyl)-phenyldiazene is unique due to its diazene group, which imparts distinct chemical reactivity compared to other similar compounds.
- (3,5-Dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine has a thiazole ring, which provides different biological activities and applications.
- 3,5-Dichlorobenzamide derivatives are primarily used in different industrial applications and have distinct structural features that influence their chemical behavior .
Properties
CAS No. |
2528-65-6 |
|---|---|
Molecular Formula |
C12H8Cl2N2 |
Molecular Weight |
251.11 g/mol |
IUPAC Name |
(3,5-dichlorophenyl)-phenyldiazene |
InChI |
InChI=1S/C12H8Cl2N2/c13-9-6-10(14)8-12(7-9)16-15-11-4-2-1-3-5-11/h1-8H |
InChI Key |
HZILWDQYQBVWEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC(=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


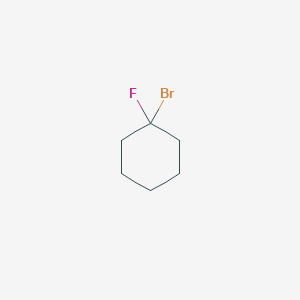
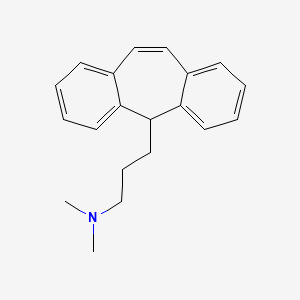

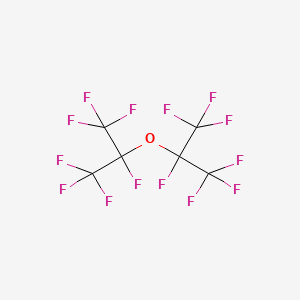
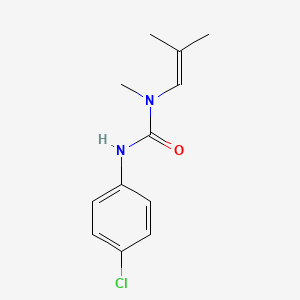
![Methyl 2-[4-(4-methoxy-3,5-dimethylphenoxy)-3,5-dinitrophenyl]acetate](/img/structure/B14755361.png)
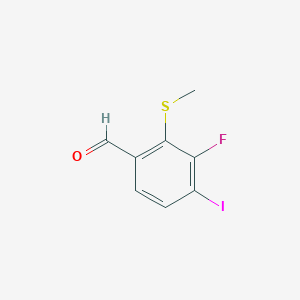
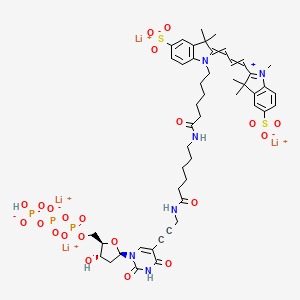
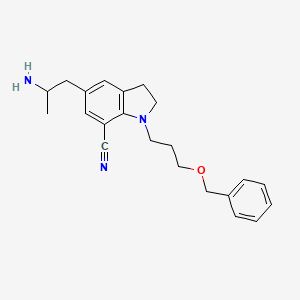
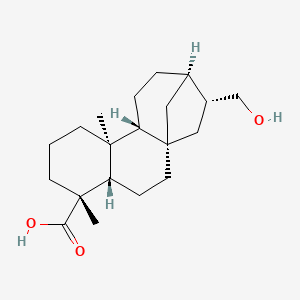
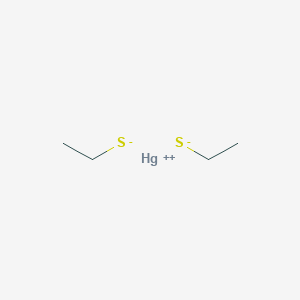
![2-[4-(2-Phenylethenyl)phenyl]-1,3-benzoxazole](/img/structure/B14755398.png)
